![molecular formula C12H12N2O3S B1419890 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-81-2](/img/structure/B1419890.png)
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound that falls under the category of thiazole derivatives . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound has a methoxybenzyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids . These derivatives are useful intermediates in peptide synthesis . The Fmoc solid phase synthesis of amino acids is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a methoxybenzyl group, and a carboxylic acid group . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Aplicaciones Científicas De Investigación
Organic Synthesis and Molecular Structure
Synthesis of Heterocyclic Compounds
Thiazole derivatives are valuable for designing mimics of protein secondary structures such as helices and β-sheets. A study highlighted a short and versatile route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), demonstrating their importance in organic synthesis (Mathieu et al., 2015).
Crystal Packing Analysis
Investigations into the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones provide insights into their molecular packing arrangements. These studies are crucial for understanding the physical and chemical properties of these compounds (Khan et al., 2014).
Antimicrobial and Antifungal Activity
Synthesis and Biological Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their fungicidal and antivirus activities. Preliminary bioassays indicated that some of these compounds exhibited significant activity against various fungi and viruses, demonstrating a new strategy for fungi and virus control (Fengyun et al., 2015).
Corrosion Inhibition
Molecular Dynamics and Chemical Studies
Thiazole derivatives have been studied for their ability to inhibit the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and chemical analyses have shown that certain thiazole derivatives effectively adsorb onto steel surfaces, providing corrosion protection (Khaled & Amin, 2009).
Direcciones Futuras
The future directions for the study and application of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include investigating their potential as antitumor agents, given the observed activity of some 2-aminothiazole derivatives against various human cancerous cell lines .
Mecanismo De Acción
Target of action
The compound contains a thiazole ring, which is a core structure in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical pathways
Without specific information about the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it might affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Análisis Bioquímico
Biochemical Properties
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division . This interaction disrupts microtubule dynamics, similar to the action of certain anticancer drugs
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tubulin polymerization affects cell division, leading to cell cycle arrest and apoptosis in cancer cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit or activate other enzymes and proteins involved in cell signaling pathways, further influencing cellular functions. Changes in gene expression resulting from these interactions also contribute to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell division and induction of apoptosis, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOSOVSWYIJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



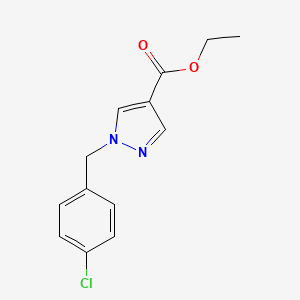
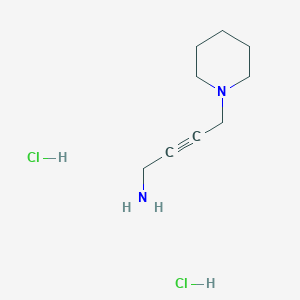

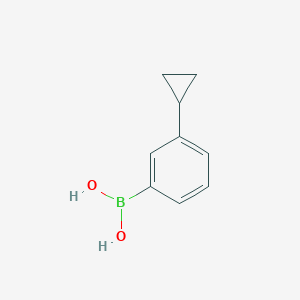

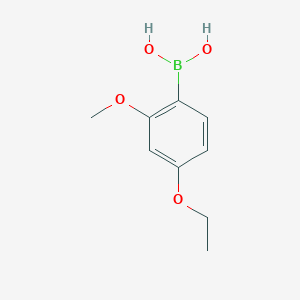
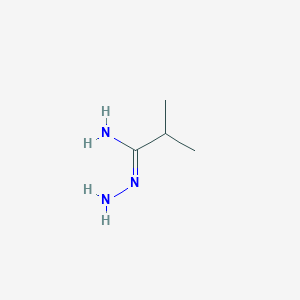
![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)

![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)

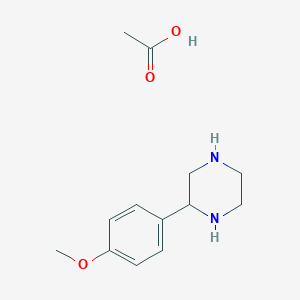

![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)